Sodium 2-hexadecyloxyethyl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

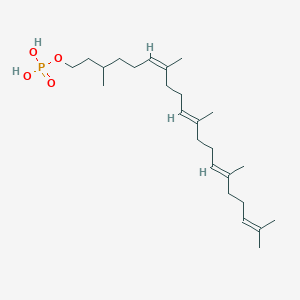

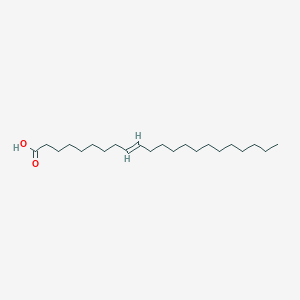

Sodium 2-hexadecyloxyethyl sulfate, also known as SLES, is a synthetic anionic detergent that is commonly used in various personal care products like shampoos, soaps, and toothpaste. It is also used in the laboratory as a surfactant and emulsifying agent. SLES is derived from lauryl alcohol and ethylene oxide, and its chemical formula is C20H40NaO5S.

Mecanismo De Acción

Sodium 2-hexadecyloxyethyl sulfate works by reducing the surface tension of the liquid, which allows it to spread more easily. It also helps to solubilize hydrophobic substances like oils and fats. Sodium 2-hexadecyloxyethyl sulfate is an anionic surfactant, which means it has a negatively charged head and a hydrophobic tail. The negatively charged head interacts with the positively charged ions in the solution, while the hydrophobic tail interacts with the hydrophobic substances.

Efectos Bioquímicos Y Fisiológicos

Sodium 2-hexadecyloxyethyl sulfate has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that Sodium 2-hexadecyloxyethyl sulfate may cause skin irritation and allergic reactions in some individuals. Sodium 2-hexadecyloxyethyl sulfate has also been shown to cause eye irritation and damage to aquatic organisms at high concentrations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Sodium 2-hexadecyloxyethyl sulfate in lab experiments is that it is a widely available and relatively inexpensive surfactant. It is also stable and can be stored for long periods of time. However, Sodium 2-hexadecyloxyethyl sulfate may interfere with some assays and may not be suitable for certain applications.

Direcciones Futuras

1. Development of new synthesis methods for Sodium 2-hexadecyloxyethyl sulfate that are more environmentally friendly and sustainable.

2. Investigation of the effects of Sodium 2-hexadecyloxyethyl sulfate on aquatic organisms and the environment.

3. Development of new applications of Sodium 2-hexadecyloxyethyl sulfate in the synthesis of nanoparticles and other materials.

4. Investigation of the potential health effects of long-term exposure to Sodium 2-hexadecyloxyethyl sulfate in personal care products.

5. Development of new formulations of personal care products that use alternative surfactants to Sodium 2-hexadecyloxyethyl sulfate.

Métodos De Síntesis

Sodium 2-hexadecyloxyethyl sulfate is synthesized by the reaction of lauryl alcohol with ethylene oxide in the presence of sodium hydroxide. The reaction results in the formation of a sodium salt of 2-hexadecyloxyethanol sulfate, which is then purified and dried to obtain Sodium 2-hexadecyloxyethyl sulfate.

Aplicaciones Científicas De Investigación

Sodium 2-hexadecyloxyethyl sulfate is widely used in scientific research as a surfactant and emulsifying agent. It is commonly used in the preparation of various biological samples like cell membranes and proteins. Sodium 2-hexadecyloxyethyl sulfate is also used as a dispersant in the preparation of nanoparticles and in the synthesis of silver nanoparticles.

Propiedades

Número CAS |

14858-54-9 |

|---|---|

Nombre del producto |

Sodium 2-hexadecyloxyethyl sulfate |

Fórmula molecular |

C18H37NaO5S |

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

sodium;2-hexadecoxyethyl sulfate |

InChI |

InChI=1S/C18H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |

Clave InChI |

SRGOZMJZADWWPU-UHFFFAOYSA-M |

SMILES isomérico |

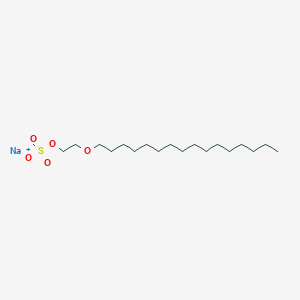

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Otros números CAS |

68187-52-0 14858-54-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)